2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide
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Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is a complex organic compound that belongs to the class of phthalimides and pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the phthalimide moiety: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Formation of the pyrrolidinone moiety: This can be synthesized through the cyclization of appropriate amino acids or their derivatives.
Coupling of the two moieties: The final step involves coupling the phthalimide and pyrrolidinone moieties through an acylation reaction, often using reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Used in the synthesis of specialty chemicals or as a precursor for advanced materials.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound might inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Phthalimide derivatives: These compounds share the phthalimide moiety and are known for their diverse biological activities.
Pyrrolidinone derivatives: Compounds with the pyrrolidinone structure are studied for their potential therapeutic effects.
Uniqueness
2-(1,3-dioxoisoindolin-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide is unique due to the combination of the phthalimide and pyrrolidinone moieties, which might confer distinct biological activities and chemical properties compared to other compounds.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-17(12-23-19(26)15-8-4-5-9-16(15)20(23)27)21-13-10-18(25)22(11-13)14-6-2-1-3-7-14/h1-9,13H,10-12H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBWBCRTGDLXEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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